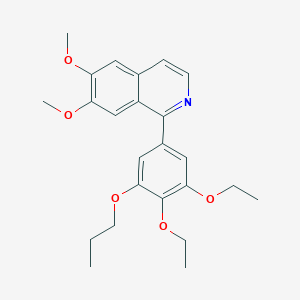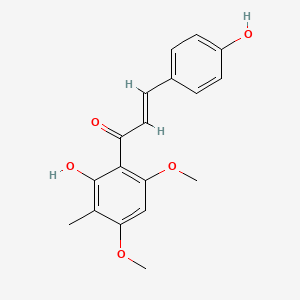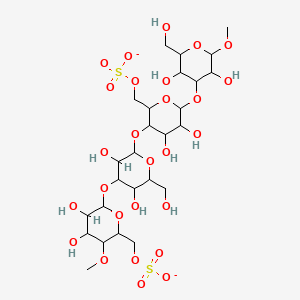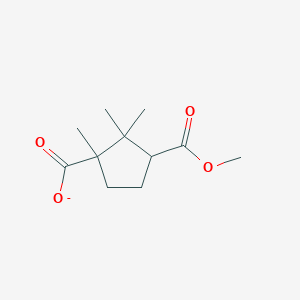
1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst to form the isoquinoline core. The specific steps may include:
Formation of the Aldehyde Intermediate: The starting material, 3,4-diethoxy-5-propoxybenzaldehyde, is synthesized through the alkylation of 3,4-dihydroxybenzaldehyde with ethyl and propyl halides.
Pictet-Spengler Reaction: The aldehyde intermediate reacts with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of an acid catalyst, such as hydrochloric acid, to form the desired isoquinoline compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反应分析
Types of Reactions
1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding tetrahydroisoquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学研究应用
1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and neuroprotective properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules, including dyes and agrochemicals.
作用机制
The mechanism of action of 1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple methoxy and ethoxy groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis.
相似化合物的比较
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxyisoquinoline
- 1-(3,4-Diethoxyphenyl)-6,7-dimethoxyisoquinoline
- 1-(3,4-Diethoxy-5-methoxyphenyl)-6,7-dimethoxyisoquinoline
Uniqueness
1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline is unique due to the presence of both ethoxy and propoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural variation allows for distinct interactions with molecular targets, potentially leading to unique pharmacological profiles compared to its analogs.
属性
分子式 |
C24H29NO5 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC 名称 |
1-(3,4-diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C24H29NO5/c1-6-11-30-22-14-17(13-21(28-7-2)24(22)29-8-3)23-18-15-20(27-5)19(26-4)12-16(18)9-10-25-23/h9-10,12-15H,6-8,11H2,1-5H3 |
InChI 键 |
MWVJATCXRMXSJF-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC(=CC(=C1OCC)OCC)C2=NC=CC3=CC(=C(C=C32)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B12326608.png)




![3-(3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B12326637.png)
![tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12326644.png)
![3-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B12326650.png)
![Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy-](/img/structure/B12326657.png)



![1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro-(9CI)](/img/structure/B12326671.png)
![N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12326672.png)
